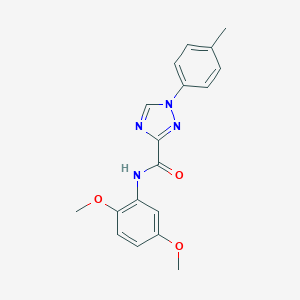
6-methyl-4-(2-phenylvinyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-4-(2-phenylvinyl)-2H-chromen-2-one, also known as coumarin, is a naturally occurring compound found in various plants such as tonka beans, sweet clover, and cinnamon. It has been widely studied for its potential therapeutic applications due to its various biological activities.
作用機序
Coumarin exerts its biological effects through various mechanisms such as inhibition of enzymes, modulation of signaling pathways, and interaction with receptors. It has been found to inhibit the activity of cyclooxygenase-2, lipoxygenase, and xanthine oxidase, which are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Coumarin has been shown to have various biochemical and physiological effects such as reducing inflammation, inhibiting tumor growth, decreasing blood glucose levels, and preventing blood clot formation. It has also been found to have anti-microbial properties against various bacterial and fungal strains.
実験室実験の利点と制限
Coumarin has several advantages for lab experiments such as its availability, low cost, and ease of synthesis. However, it also has limitations such as its low solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for 6-methyl-4-(2-phenylvinyl)-2H-chromen-2-one research such as the development of novel 6-methyl-4-(2-phenylvinyl)-2H-chromen-2-one derivatives with improved pharmacological properties, the identification of new targets for 6-methyl-4-(2-phenylvinyl)-2H-chromen-2-one-based therapies, and the investigation of its potential use in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, 6-methyl-4-(2-phenylvinyl)-2H-chromen-2-one is a naturally occurring compound with various biological activities and potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on 6-methyl-4-(2-phenylvinyl)-2H-chromen-2-one and its derivatives may lead to the development of novel drugs for the treatment of various diseases.
合成法
Coumarin can be synthesized through various methods such as the Pechmann condensation, Perkin reaction, and Knoevenagel condensation. The Pechmann condensation is the most commonly used method, which involves the reaction of phenols with β-ketoesters in the presence of acidic catalysts.
科学的研究の応用
Coumarin has been extensively studied for its potential therapeutic applications such as anti-inflammatory, anti-cancer, anti-microbial, anti-coagulant and anti-diabetic properties. It has also been found to have neuroprotective and antioxidant effects.
特性
製品名 |
6-methyl-4-(2-phenylvinyl)-2H-chromen-2-one |
|---|---|
分子式 |
C18H14O2 |
分子量 |
262.3 g/mol |
IUPAC名 |
6-methyl-4-[(E)-2-phenylethenyl]chromen-2-one |
InChI |
InChI=1S/C18H14O2/c1-13-7-10-17-16(11-13)15(12-18(19)20-17)9-8-14-5-3-2-4-6-14/h2-12H,1H3/b9-8+ |
InChIキー |
ZYMGZIUVFWQUPL-CMDGGOBGSA-N |
異性体SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2/C=C/C3=CC=CC=C3 |
SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2C=CC3=CC=CC=C3 |
正規SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2C=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278880.png)










![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278898.png)
![1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278900.png)